(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and whether it is naturally occurring or synthesized .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It also includes understanding how these properties influence the compound’s behavior under different conditions .Scientific Research Applications
Synthesis and Stereostructure
Research on related bicyclic compounds has led to the development of methods for the preparation of amino and hydroxybicycloheptane carboxylic acids via stereoselective functionalization. These studies, such as the synthesis of 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers, provide foundational knowledge for the chemical manipulation and application of bicyclic compounds including "(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride" (Palkó et al., 2005).
Structural Analysis
Crystallography and NMR spectroscopy play critical roles in elucidating the stereochemical properties of bicyclic amino acids. Studies on conformationally restricted aspartic acid analogues and their bicyclic structures offer insights into the molecular configurations that influence biological activity (Buñuel et al., 1996).
Medicinal Chemistry Applications
Bicyclic amino acids, including those structurally similar to "this compound," are explored for their potential in medicinal chemistry. Their unique structures can mimic peptide bonds or serve as scaffolds for the development of novel pharmaceuticals. Research into the synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids, for example, highlights their relevance in probing amino acid transport systems in cells, pointing to their potential utility in targeting specific biological pathways (Christensen et al., 1983).
Conformational Locking for Pharmacophore Design
The stereochemistry and conformational locking of bicyclic compounds, including aminobicycloheptane carboxylic acids, are crucial for the design of molecules with specific pharmacological activities. Research into syn and anti stereoisomers of aminobicycloheptane carboxylic acids provides a basis for the development of molecules with fixed conformational structures, potentially leading to the creation of more selective and potent therapeutic agents (Vorberg et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-2-4-8(7(10)11)3-1-5(6)8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJKMESYWKHYAR-CLFDHOPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(CC2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1[C@@H](CC2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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